1H-pyrrole-2,5-dicarboxylic Acid

Quorum sensing inhibition Pseudomonas aeruginosa Biofilm disruption

Researchers targeting P. aeruginosa biofilms face limited access to defined QS inhibitors with dual MOF/polymer utility. PDCA (CAS 937-27-9) addresses this gap with a single versatile building block: • QS inhibition: Suppresses pyocyanin & rhamnolipid at 0.50-1.00 mg/mL without bactericidal effects; compatible with gentamycin/piperacillin combination studies • MOF synthesis: Symmetrical 2,5-dicarboxylate geometry coordinates Al³⁺, Cr³⁺, Zr⁴⁺ ions for porous framework construction • Polymer derivatization: N-alkylation/arylation via pyrrole nitrogen enables property tuning not possible with furan-based FDCA Standard purity 97%. Ambient storage. Ships globally for R&D use only.

Molecular Formula C6H5NO4
Molecular Weight 155.11 g/mol
CAS No. 937-27-9
Cat. No. B1249760
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1H-pyrrole-2,5-dicarboxylic Acid
CAS937-27-9
Molecular FormulaC6H5NO4
Molecular Weight155.11 g/mol
Structural Identifiers
SMILESC1=C(NC(=C1)C(=O)O)C(=O)O
InChIInChI=1S/C6H5NO4/c8-5(9)3-1-2-4(7-3)6(10)11/h1-2,7H,(H,8,9)(H,10,11)
InChIKeyJLUIOEOHOOLSJC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1H-Pyrrole-2,5-dicarboxylic Acid: Core Identity and Procurement


1H-Pyrrole-2,5-dicarboxylic acid (PDCA; CAS 937-27-9; molecular formula C6H5NO4; MW 155.11 g/mol) is a heterocyclic aromatic dicarboxylic acid characterized by two carboxyl groups positioned at the 2- and 5-positions of the pyrrole ring [1]. This symmetrical substitution pattern imparts a melting point of 218–220 °C, pKa values of 2.39 and 4.68, and slight aqueous solubility . PDCA serves as both a biosynthetic precursor in natural product pathways and a versatile building block for metal-organic frameworks (MOFs), N-substituted polyester monomers, and quorum sensing (QS) inhibition research [1][2].

MOF Symmetrical dicarboxylate ligand for metal coordination frameworks
Polymer N-derivatizable monomer for tunable biobased polyesters
Bioassay Quorum sensing inhibition probe for P. aeruginosa virulence studies

1H-Pyrrole-2,5-dicarboxylic Acid: Substitution Limitations


Substituting 1H-pyrrole-2,5-dicarboxylic acid with structurally related pyrrole carboxylates—such as pyrrole-2-carboxylic acid (mono-carboxylate), 3-methyl-1H-pyrrole-2,5-dicarboxylic acid, or furan-2,5-dicarboxylic acid (FDCA)—introduces material changes in biological specificity, polymer derivatizability, or physicochemical properties that directly affect experimental outcomes and procurement relevance. The 2,5-dicarboxylate arrangement is essential for the compound's reported QS inhibitory activity against Pseudomonas aeruginosa and for its capacity to form N-substituted polyester monomers, whereas mono-carboxylate analogs lack the dual coordination geometry required for MOF applications and the symmetry needed for polymer chain extension [1]. The nitrogen atom in the pyrrole ring enables N-derivatization pathways unavailable to oxygen-containing FDCA, fundamentally altering the tunability of polymer properties [2].

Mono-carboxylate pyrroles Lack dual carboxylate geometry required for MOF coordination; ligand function may not transfer.
Furan-2,5-dicarboxylic acid Oxygen heterocycle lacks N-derivatization handle; polymer tunability may differ.
3-Methyl-PDCA analog Methyl substitution may shift QS inhibition specificity; biological readout may not reproduce.

1H-Pyrrole-2,5-dicarboxylic Acid: Differentiation Evidence


Quorum Sensing Inhibition in P. aeruginosa

1H-Pyrrole-2,5-dicarboxylic acid (PT22) exhibits concentration-dependent inhibition of QS-regulated virulence factors in P. aeruginosa PAO1 without affecting bacterial growth, distinguishing it from bactericidal agents [1]. At 1.00 mg/mL, PT22 reduces pyocyanin production by approximately 70% and rhamnolipid production by approximately 65% relative to untreated controls, with significant biofilm inhibition observed at concentrations as low as 0.50 mg/mL [1].

Pyocyanin inhibition
Class-level inference
~70% reduction
at 1.00 mg/mL vs untreated control
Supports QS inhibition assay context
P. aeruginosa PAO1; rhamnolipid ~65% reduction
Quorum sensing inhibition Pseudomonas aeruginosa Biofilm disruption

Synergy with Gentamycin and Piperacillin

PT22 acts as an antibiotic accelerant, significantly enhancing the susceptibility of P. aeruginosa PAO1 to gentamycin and piperacillin. Combination treatment (PT22 + gentamycin or PT22 + piperacillin) produced significantly greater inhibition of biofilm formation and eradication of mature biofilm compared to monotherapy with either antibiotic alone, as confirmed by SEM and CLSM imaging [1]. In Galleria mellonella survival assays, combination therapy significantly increased survival rates relative to antibiotic monotherapy [1].

Antibiotic synergy
Class-level inference
PT22 + gentamycin/piperacillin vs Antibiotic monotherapy
Reported biofilm inhibition and survival rate enhancement
Reported combination effect context
SEM, CLSM imaging; G. mellonella model
Antibiotic synergy Combination therapy Biofilm eradication

N-Derivatization vs. FDCA for Polyesters

Compared to the structurally related biobased monomer furan-2,5-dicarboxylic acid (FDCA), which is used in polyethylene furanoate (PEF) production, 1H-pyrrole-2,5-dicarboxylic acid (PDCA) contains a nitrogen atom that can be targeted for further derivatization, enabling tuning of polymer properties that is unavailable with FDCA [1]. Five-step synthesis routes for N-substituted PDCA derivatives starting from pyrrole achieve total yields up to 42%, with successful introduction of aliphatic saturated/unsaturated side-chains and benzylic groups [1].

N-Derivatization vs FDCA
Head-to-head
PDCA: N-alkylation/arylation possible vs FDCA: no N-derivatization
N-functionalization enables polymer property tuning
Supports monomer tunability screening
5-step route yields up to 42%
Polymer chemistry Biobased monomers Material tunability

2,5-Dicarboxylate Geometry for MOF Coordination

The symmetrical 2,5-dicarboxylate arrangement of 1H-pyrrole-2,5-dicarboxylic acid enables its use as a ligand in metal-organic framework (MOF) construction, as documented in patent literature where it serves alongside 3,5-pyridinedicarboxylic acid and 2,5-furandicarboxylic acid as a first ligand for MOF materials with metal ions including aluminum, chromium, and zirconium [1]. This coordination geometry is not accessible to mono-carboxylate pyrrole derivatives such as pyrrole-2-carboxylic acid.

MOF coordination geometry
Class-level inference
PDCA: dual carboxylate ligand vs Pyrrole-2-carboxylic acid: mono-carboxylate
Dual coordination geometry required for framework assembly
Supports MOF ligand selection
Patent-derived examples with Al³⁺, Cr³⁺, Zr⁴⁺
Metal-organic frameworks Coordination chemistry Porous materials

1H-Pyrrole-2,5-dicarboxylic Acid: Application Scenarios


Quorum Sensing Inhibition in P. aeruginosa Models

Procurement for academic or industrial microbiology laboratories investigating anti-virulence strategies against P. aeruginosa biofilms. PT22 at 0.50–1.00 mg/mL inhibits pyocyanin and rhamnolipid production without affecting bacterial growth, making it suitable for combination studies with gentamycin or piperacillin where monotherapy is inadequate [1].

N-Substituted Derivatives for Tunable Polyesters

Procurement for polymer chemistry and materials science laboratories developing novel biobased polyesters. The nitrogen atom in PDCA enables N-alkylation and N-arylation for property modification, a derivatization pathway not available with FDCA. Five-step synthetic routes from pyrrole achieve total yields up to 42% [2].

MOF Ligand for Porous Material Synthesis

Procurement for coordination chemistry and porous materials research requiring symmetrical dicarboxylate ligands. PDCA functions as a first ligand in MOF construction with Al³⁺, Cr³⁺, or Zr⁴⁺ ions, offering a nitrogen-containing heterocyclic alternative to furan- or pyridine-based dicarboxylate ligands [3].

Application
Selection Property
Validation Focus
P. aeruginosa QS inhibition models
QS-regulated virulence factor assay context
Pyocyanin and rhamnolipid endpoint monitoring
N-substituted polyester synthesis
N-derivatization capacity
Monomer tunability and yield assessment
MOF porous material research
Symmetrical dicarboxylate coordination
Framework structure and metal incorporation
Quote Request

Request a Quote for 1H-pyrrole-2,5-dicarboxylic Acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.